Isotope Dilution with Distinct Mass Shift
In LC-MS/MS-based steroid quantification using multiple reaction monitoring (MRM), Deoxycorticosterone-d8 provides a baseline mass shift of +8 Da relative to unlabeled DOC, enabling unambiguous mass spectrometric discrimination without isotopic overlap . This is superior to lower-deuterated alternatives (e.g., d3 or d4 isotopologues) where insufficient mass difference can cause cross-talk between the natural abundance M+1/M+2 isotopic envelope of the unlabeled analyte and the internal standard channel [1]. The validated MRM transitions for the derivatized oximes demonstrate this separation: unlabeled DOC oxime m/z 361.2→124.1 versus d8-DOC oxime m/z 369.4→128.1 (+8.2 Da shift) .
| Evidence Dimension | Mass-to-charge ratio (m/z) shift in MRM transitions (oxime derivatives) |
|---|---|
| Target Compound Data | d8-DOC oxime: m/z 369.4 → 128.1 |
| Comparator Or Baseline | Unlabeled DOC oxime: m/z 361.2 → 124.1 |
| Quantified Difference | +8.2 Da shift in precursor ion; +4.0 Da shift in product ion |
| Conditions | LC-MS/MS with electrospray ionization (positive ion mode); Accucore 50×3mm, 2.6μm C18 column; methanol/water gradient 25–100%; Thermo TSQ Quantiva system |
Why This Matters
This unambiguous mass separation ensures zero isotopic cross-talk between analyte and internal standard channels, a prerequisite for regulatory-compliant quantitative bioanalysis.
- [1] Suzuki Y, Kaneko T, Saito K. The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Forensic Toxicology. 2018;36:458-466. (Class-level inference: d8 prevents errors caused by d4). View Source
